Risedronate sodium

Overview

Description

Risedronate sodium is a pyridine-based bisphosphonate compound primarily used as an antiresorptive agent. It is widely employed in the treatment and prevention of osteoporosis, Paget’s disease of bone, and glucocorticoid-induced osteoporosis. The compound works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Mechanism of Action

Target of Action

Risedronate sodium, a third-generation bisphosphonate, primarily targets osteoclasts, which are cells responsible for bone resorption . It also has an affinity for hydroxyapatite crystals in bone .

Mode of Action

This compound acts as an antiresorptive agent . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing this compound, which is then taken into osteoclasts by fluid-phase endocytosis . By inhibiting osteoclast-mediated bone resorption, this compound modulates bone metabolism .

Biochemical Pathways

The biochemical pathway affected by this compound is the bone resorption process. This process is part of the bone remodeling cycle, which involves the breakdown of bone tissue by osteoclasts. By inhibiting osteoclast activity, this compound disrupts this cycle, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

This compound exhibits very low plasma levels and high residence time in the body . Its oral bioavailability is less than 1%, and it must be administered fasting or via intravenous infusion . Once in the bloodstream, this compound quickly distributes to bone surfaces or is eliminated in urine . The half-life of this compound on bone surfaces is 3–5 weeks .

Result of Action

The primary result of this compound’s action is the prevention of bone resorption, leading to an increase in bone mass and density . This can help in the treatment of conditions like osteoporosis and Paget’s disease, which are characterized by decreased bone mass and increased risk of fractures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can significantly reduce the absorption of this compound, which is why it is recommended to be taken on an empty stomach . Furthermore, certain drug-drug interactions may also affect the efficacy of this compound. Therefore, it is crucial to consider these factors when administering this compound.

Biochemical Analysis

Biochemical Properties

Risedronate sodium has an affinity for hydroxyapatite crystals in bone and acts as an antiresorptive agent . It binds to these crystals and inhibits the activity of osteoclasts, the cells responsible for bone resorption . This interaction between this compound and osteoclasts is crucial in its role in preventing bone loss and treating diseases like osteoporosis and Paget’s disease .

Cellular Effects

At the cellular level, this compound inhibits osteoclast-mediated bone resorption and modulates bone metabolism . It has been observed to have effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to bone hydroxyapatite, which is then taken into osteoclasts by fluid-phase endocytosis . This leads to the inhibition of osteoclast activity, thereby reducing bone resorption and turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits very low plasma levels and high residence time in the body . The kinetics of this compound, following oral administration, is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly in bones, is remarkably high .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a rat model of severe secondary hyperparathyroidism, treatment with this compound partially attenuated histological manifestations of high-turnover bone disease .

Metabolic Pathways

This compound is not likely metabolized before elimination . The bisphosphonate group of this compound is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule . It is excreted by the kidneys and the unabsorbed dose is eliminated in the feces .

Transport and Distribution

Following oral administration, this compound is absorbed and distributed within the body. It exhibits a high residence time, particularly in bones . This suggests that this compound is transported and distributed within cells and tissues, likely interacting with transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the bone, where it binds to hydroxyapatite crystals . This binding directs this compound to specific compartments within the cell, namely the bone matrix. The localization of this compound in the bone matrix plays a crucial role in its activity and function, particularly in inhibiting bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, followed by neutralization with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of phosphoryl chloride and phosphorous acid in different ratios. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Additionally, solvent evaporation techniques and nanoparticle stabilizers such as sodium dodecyl sulfate and polysorbate are employed to enhance the stability and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Risedronate sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Risedronate sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving bisphosphonates and their interactions with bone minerals.

Biology: The compound is employed in research on bone metabolism and the mechanisms of bone resorption.

Medicine: this compound is extensively studied for its therapeutic effects in treating osteoporosis, Paget’s disease, and other bone-related disorders

Comparison with Similar Compounds

Alendronate: Another bisphosphonate used for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.

Ibandronate: A bisphosphonate with a longer half-life, allowing for less frequent dosing compared to risedronate sodium.

Zoledronic Acid: A highly potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease

Uniqueness of this compound: this compound is unique due to its high affinity for bone hydroxyapatite and its potent inhibition of bone resorption. It is also known for its favorable safety profile and efficacy in reducing fracture risk in patients with osteoporosis .

Biological Activity

Risedronate sodium is a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which plays a crucial role in maintaining bone density and strength. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and clinical implications through various studies and data.

This compound's biological activity is primarily attributed to its ability to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme critical for osteoclast function. By inhibiting FPPS, risedronate disrupts the mevalonate pathway, leading to reduced osteoclast survival and activity. This results in decreased bone resorption and turnover. Additionally, risedronate has a high affinity for hydroxyapatite crystals in bone, allowing it to localize effectively at the sites of bone remodeling.

Key Mechanisms:

- Inhibition of Osteoclast Activity: Risedronate reduces the number and activity of osteoclasts, leading to decreased bone resorption.

- Bone Affinity: The compound binds to hydroxyapatite in bone tissue, prolonging its action.

- Reduction of Bone Turnover: Clinical studies indicate that risedronate can decrease markers of bone turnover significantly.

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of this compound in reducing fracture risk among various populations, particularly postmenopausal women and individuals with Paget's disease.

Summary of Clinical Findings:

- Vertebral Fractures: A study demonstrated a 41% reduction in new vertebral fractures over three years among postmenopausal women treated with risedronate compared to placebo (11.3% vs. 16.3%) .

- Nonvertebral Fractures: Risedronate treatment resulted in a 39% reduction in nonvertebral fractures over three years .

- Paget's Disease: In a small cohort study, risedronate normalized alkaline phosphatase levels in 65% of patients with severe Paget's disease after treatment .

Pharmacokinetics

This compound exhibits poor oral bioavailability (approximately 0.5% to 1%) due to its high affinity for calcium ions and rapid renal clearance. However, once absorbed, it preferentially accumulates in bone tissue where it exerts its antiresorptive effects.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~0.5% - 1% |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-dose |

| Half-life in Bone | Weeks |

| Renal Clearance | Rapid (within 24 hours) |

Case Studies

Case Study 1: Postmenopausal Osteoporosis

A randomized controlled trial involving 2,458 postmenopausal women showed significant increases in bone mineral density (BMD) at the lumbar spine (5.4%) and femoral neck (1.6%) after three years of treatment with risedronate compared to placebo .

Case Study 2: Paget's Disease

An open-label study on patients with severe Paget's disease revealed that after receiving risedronate for 84 days, all participants showed a decrease in pain levels associated with the disease . The normalization of alkaline phosphatase levels indicated effective disease management.

Safety Profile

While risedronate is generally well-tolerated, some adverse effects have been noted, particularly gastrointestinal issues. A pooled analysis indicated that upper gastrointestinal tract adverse events were more frequent among patients treated with risedronate compared to placebo .

Properties

CAS No. |

115436-72-1 |

|---|---|

Molecular Formula |

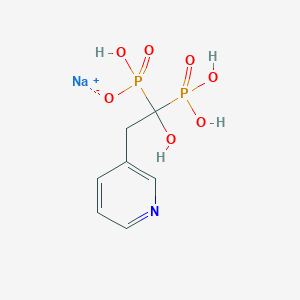

C7H11NNaO7P2 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |

InChI Key |

JAROYDNJQWMRAM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

122458-82-6 115436-72-1 |

Pictograms |

Irritant |

Related CAS |

105462-24-6 (Parent) |

Synonyms |

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Risedronate sodium?

A1: this compound is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]

Q2: How does this compound affect osteoclasts?

A2: While the precise mechanism is not fully elucidated, this compound is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]

Q3: What are the downstream effects of this compound's action on bone?

A3: By inhibiting osteoclast activity, this compound shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []

Q5: What spectroscopic techniques have been used to characterize the structure of this compound?

A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of this compound. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []

Q6: Is this compound compatible with food thickeners?

A6: Studies have shown that this compound tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.

Q7: Has the stability of this compound been investigated in different formulations?

A7: Yes, research has explored the stability of this compound in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.

Q8: What is the bioavailability of this compound after oral administration?

A8: this compound exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []

Q10: What is the primary route of elimination for this compound?

A10: this compound is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []

Q11: What in vitro models have been used to study the effects of this compound?

A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of this compound alone and in combination with other anticancer agents. [, ]

Q12: What animal models have been employed to evaluate the efficacy of this compound?

A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of this compound on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]

Q13: What are the key findings from clinical trials investigating this compound in postmenopausal osteoporosis?

A13: Clinical trials have demonstrated that this compound effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]

Q14: What analytical techniques are commonly used for the quantification of this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of this compound in biological matrices, such as plasma and urine. [, , , ]

Q15: Have any chemiluminescence-based methods been developed for this compound determination?

A15: Yes, a chemiluminescence method based on the enhancement effect of this compound on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for this compound analysis.

Q16: What factors influence the dissolution rate of this compound tablets?

A16: The dissolution rate of this compound tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]

Q17: How does the dissolution rate of this compound tablets relate to its bioavailability?

A17: As a poorly permeable drug, the dissolution rate of this compound tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.

Q18: Have any novel drug delivery systems been explored for this compound?

A18: Research has investigated various drug delivery systems for this compound, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.

Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of this compound?

A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of this compound. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.